
Sanggenofuran B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sanggenofuran B (CAS No. 1017277-40-5) is a naturally occurring 2-arylbenzofuran derivative with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol . It is primarily isolated from Morus species (mulberry) and has demonstrated significant anticancer activity in preclinical studies . Structurally, it features a benzofuran core substituted with aryl and hydroxyl groups, contributing to its bioactivity and physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sanggenofuran B can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring structure. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as the root bark of Morus cathayana. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sanggenofuran B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Sanggenofuran B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzofuran derivatives and their reactivity.
Biology: Investigated for its anti-inflammatory, antioxidant, and antibacterial properties.
Medicine: Explored for its potential anti-tumor activity and immunomodulatory effects.
Wirkmechanismus
Sanggenofuran B exerts its effects through various molecular targets and pathways. It has been shown to inhibit the A2780 cell line with an IC50 value of 57.1 micromolar. The compound’s anti-cancer activity is attributed to its ability to interfere with cellular signaling pathways, leading to apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Sanggenofuran A
- Molecular Formula : C₃₀H₃₆O₄
- Molecular Weight : 460.60 g/mol
- Key Structural Differences: Sanggenofuran A contains prenyl groups (isoprenoid substituents) and a larger fused ring system compared to Sanggenofuran B .
Sanggenon N
- Molecular Formula : C₄₀H₄₂O₁₀
- Molecular Weight : 706.76 g/mol
- Key Differences: Sanggenon N is an isoprenylated flavonoid with multiple hydroxyl and methoxy groups, unlike the benzofuran backbone of this compound . Its larger size and higher oxygen content (10 oxygen atoms vs. 4 in this compound) enhance hydrogen bonding, improving water solubility but limiting membrane permeability .
- Bioactivity: Sanggenon N exhibits anti-inflammatory and antioxidant properties, differing from this compound’s primary focus on anticancer pathways .
Functional Analogues
Samwirin A
- Molecular Formula: Not explicitly provided ().
- Key Features: A phenolic compound with radical scavenging activity at physiological pH . Structurally distinct from this compound but shares a focus on reactive oxygen species (ROS) modulation.
- Contrast: While this compound targets cancer cells via apoptosis or cell cycle arrest, Samwirin A’s mechanism revolves around neutralizing free radicals, indicating divergent therapeutic applications .
Comparative Analysis Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Bioactivity | Predicted LogP | Solubility | Source |
---|---|---|---|---|---|---|---|
This compound | C₂₀H₂₀O₄ | 324.37 | 2-Arylbenzofuran | Anticancer | ~3.5 | Moderate (polar) | Mulberry |
Sanggenofuran A | C₃₀H₃₆O₄ | 460.60 | Prenylated benzofuran | Likely anticancer | >5.0 | Low (lipophilic) | Mulberry |
Sanggenon N | C₄₀H₄₂O₁₀ | 706.76 | Isoprenylated flavonoid | Anti-inflammatory | ~2.8 | High (polar) | Mulberry root |
Samwirin A | Not specified | Not specified | Phenolic derivative | Radical scavenging | ~1.5 | High (aqueous) | Vitex negundo |
Research Findings and Implications
- Structural-Activity Relationships (SAR): The benzofuran core in this compound is critical for its anticancer activity, as modifications (e.g., prenylation in Sanggenofuran A) alter bioavailability and target specificity . Smaller molecular size and moderate LogP (~3.5) make this compound more drug-like compared to Sanggenon N or Sanggenofuran A, which face challenges in pharmacokinetics due to high molecular weight or extreme lipophilicity .
- Functional Divergence: this compound’s anticancer activity contrasts with Sanggenon N’s anti-inflammatory effects, highlighting the role of structural motifs in determining biological pathways .
Biologische Aktivität
Sanggenofuran B is a compound derived from the Moraceae family, particularly noted for its potential anti-cancer properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and its role as a phosphatase inhibitor.
Chemical Structure and Properties
This compound is classified as a 2-arylbenzofuran. Its molecular structure contributes significantly to its biological activity, particularly in terms of its interactions with various biological targets. The compound has been shown to exhibit significant cytotoxic effects against several cancer cell lines.
Cytotoxic Activity
Research indicates that this compound exhibits notable cytotoxicity against the A2780 ovarian cancer cell line. The half-maximal inhibitory concentration (IC50) value has been reported at 57.1 µM , indicating moderate potency in inhibiting cell proliferation . This activity is comparable to other compounds in its class, such as moracin C, which has an IC50 of 15.0 µM against the same cell line .
Comparative Cytotoxicity Table
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A2780 | 57.1 |
Moracin C | A2780 | 15.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Phosphatases : this compound has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism. The inhibition of PTP1B can lead to enhanced insulin signaling, making it a target for therapeutic strategies against type 2 diabetes and obesity .
- Cell Cycle Arrest and Apoptosis : Studies suggest that this compound induces cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells. This effect is mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Molecular Docking Studies : Molecular docking studies have revealed that this compound interacts with key residues in the active site of PTP1B, suggesting a competitive inhibition mechanism. This interaction is critical for understanding how modifications to the compound's structure could enhance its inhibitory potency .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability across various cancer cell lines, including breast and ovarian cancers .
- Mechanistic Insights : A study highlighted that the presence of specific functional groups within the structure of this compound significantly influences its inhibitory activity against PTP1B, emphasizing the importance of structural optimization for improved efficacy .
- Synergistic Effects : Research has also indicated potential synergistic effects when this compound is combined with other chemotherapeutic agents, enhancing overall anti-cancer efficacy .
Q & A
Q. Basic: What spectroscopic methods are most reliable for structural elucidation of Sanggenonofuran B?
Methodological Answer:
Sanggenonofuran B’s structure is typically confirmed via multinuclear NMR spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) to assign planar structures and X-ray crystallography for absolute stereochemistry . For purity validation, HPLC-MS with UV/Vis detection (λ = 250–300 nm) is recommended. Cross-referencing with literature databases (e.g., SciFinder, Reaxys) ensures consistency in spectral assignments .
Q. Basic: What are the standard protocols for isolating Sanggenonofuran B from natural sources?
Methodological Answer:
Isolation involves bioassay-guided fractionation using solvent partitioning (e.g., ethyl acetate/water) followed by column chromatography (silica gel, Sephadex LH-20). Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient). Document solvent ratios, retention times, and TLC Rf values to enable reproducibility .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for Sanggenonofuran B?
Methodological Answer:
Discrepancies often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound stability (e.g., light sensitivity). Mitigation strategies:
- Standardize protocols : Adopt NIH/WHO guidelines for cytotoxicity assays (e.g., MTT assay with HeLa cells, 48h incubation) .
- Validate purity : Use LC-MS to exclude degradation products .
- Statistical rigor : Apply Benjamini-Hochberg correction to minimize false discovery rates in high-throughput screens .
Q. Advanced: What computational approaches are suitable for studying Sanggenononofuran B’s mechanism of action?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, EGFR) to predict binding affinities. Validate with MD simulations (GROMACS, 100 ns) to assess stability .
- QSAR modeling : Curate bioactivity datasets from ChEMBL and apply partial least-squares regression to identify critical substituents .
Q. Basic: How should researchers design dose-response experiments for Sanggenonofuran B?
Methodological Answer:
- Range-finding assays : Start with logarithmic dilutions (0.1–100 μM) in triplicate.
- IC50 calculation : Use nonlinear regression (GraphPad Prism, four-parameter logistic model).
- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., doxorubicin for cytotoxicity) .
Q. Advanced: What strategies address discrepancies between in vitro and in vivo efficacy of Sanggenonofuran B?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS), protein binding (equilibrium dialysis), and metabolic stability (human liver microsomes) .
- Formulation optimization : Test bioavailability enhancements (e.g., nanoemulsions, cyclodextrin complexes) .
- Animal models : Use orthotopic xenografts over subcutaneous models for tumor microenvironment relevance .
Q. Basic: What are the best practices for storing and handling Sanggenonofuran B?
Methodological Answer:
- Storage : −80°C in amber vials under argon to prevent oxidation.
- Solubility testing : Pre-dissolve in DMSO (10 mM stock), filter-sterilize (0.22 μm), and confirm stability via LC-MS over 72h .
Q. Advanced: How can researchers validate the specificity of Sanggenonofuran B against off-target receptors?
Methodological Answer:
Eigenschaften
IUPAC Name |
5-(6-methoxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)4-7-16-17(21)8-14(9-18(16)22)19-10-13-5-6-15(23-3)11-20(13)24-19/h4-6,8-11,21-22H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWAZFVQFSNZQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.